N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide
Description
N-[3-(Methylsulfanyl)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl]acetamide is a triazine derivative featuring a methylsulfanyl (-SMe) group at position 3, a phenyl ring at position 6, and an acetamide substituent at position 2. The compound’s core 1,2,4-triazin-5-one scaffold is associated with diverse biological activities, including anti-inflammatory and antiproliferative effects, as observed in structurally related compounds .
Properties
CAS No. |
22279-48-7 |
|---|---|
Molecular Formula |
C12H12N4O2S |
Molecular Weight |
276.32 g/mol |
IUPAC Name |
N-(3-methylsulfanyl-5-oxo-6-phenyl-1,2,4-triazin-4-yl)acetamide |
InChI |
InChI=1S/C12H12N4O2S/c1-8(17)15-16-11(18)10(13-14-12(16)19-2)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,17) |
InChI Key |
YBOYRUNYWJNJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C(=O)C(=NN=C1SC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Methylthio)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl)acetamide typically involves multiple steps, starting with the formation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with carbonyl compounds can lead to the formation of triazine rings
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(Methylthio)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazine ring can be reduced to form corresponding alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N-(3-(Methylthio)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl)acetamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(Methylthio)-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-yl)acetamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The methylthio group and phenyl group can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Comparison
The target compound’s structural analogs primarily differ in the heterocyclic core (triazine vs. triazole) and substituent patterns. Key examples include:
*Calculated based on formula C12H12N4O2S.
†Estimated from C11H11N5O2S.
‡Reported molecular weight in .
Key Observations :
Anti-Exudative Activity :
- The triazole derivative 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated 65% inhibition of inflammation at 10 mg/kg, comparable to diclofenac sodium (70% at 8 mg/kg) .
- The triazine target’s ketone group may enhance binding to inflammatory targets (e.g., COX enzymes) via hydrogen bonding, though experimental data are needed .
Antiproliferative Activity :
Physicochemical Properties
*Predicted using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
